(Z)-methyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
The compound contains several functional groups including a dihydroquinolinyl group, a sulfonyl group, a benzoyl group, a thiazole group, and an acetate group. These groups are common in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2,3-dihydroquinazolin-4(1H)-ones have been synthesized through various methodologies . For instance, a diversity-oriented synthesis of 2,2,3-substituted-2,3-dihydroquinolin-4(1H)-ones has been achieved through Brønsted acid mediated or Lewis acid catalyzed sequential reactions of 2-alkynylanilines with ketones .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The dihydroquinolinyl group, for instance, is a nitrogen-containing heterocyclic compound that is a core structural component in various biologically active compounds .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions depending on the conditions, due to the presence of several reactive functional groups. For example, the sulfonyl group could undergo substitution reactions, and the benzoyl group could participate in acylation reactions .Scientific Research Applications
- Anticancer Agents : Investigate its cytotoxicity against cancer cell lines. The benzothiazole and quinoline moieties may interfere with cellular processes, making it a promising lead for novel anticancer drugs .
- Anti-Hepatic Fibrosis : Fluorinated derivatives of 3,4-dihydroquinolin-2(1H)-ones have been synthesized and evaluated for anti-hepatic fibrosis. Assess their efficacy in inhibiting hepatic stellate cells .
Organic Synthesis and Methodology
The compound’s unique structure opens avenues for synthetic methodologies:
- Diversity-Oriented Synthesis : Explore its use in diversity-oriented synthesis. Sequential reactions of 2-alkynylanilines with ketones yield 2,2,3-substituted-2,3-dihydroquinolin-4(1H)-ones or functionalized quinolines. Lewis acid catalysis and Brønsted acid mediation play crucial roles .
- Trifluoromethylated Derivatives : Consider photoinduced radical cyclization to generate (Z)-4-(iodomethylene)-3-(2,2,2-trifluoroethyl)-3,4-dihydroquinolin-2(1H)-ones. These compounds exhibit moderate to good yields .
Computational Chemistry and Molecular Modeling
Use computational methods to explore the compound’s electronic structure, binding affinities, and interactions with biological targets.
Marsicano, V., Arcadi, A., Chiarini, M., Fabrizi, G., Goggiamani, A., & Iazzetti, A. (2021). Synthesis of functionalised 2,3-dihydroquinolin-4(1H)-ones vs. quinoline or N-alkenylindole derivatives through sequential reactions of 2-alkynylanilines with ketones. Organic & Biomolecular Chemistry, 19(2), 309–318. Link Synthesis and biological evaluation of fluorinated 3,4-dihydroquinolin-2(1H)-ones and fluorinated 3,3-disubstituted 2-oxindoles for anti-hepatic fibrosis. (2021). RSC Advances, 11(4), 2049–2057. Link A photoinduced radical cyclization of benzene-tethered 1,7-enynes with Togni reagent in the presence of sodium iodide. (2016). Organic Chemistry Frontiers, 3(7), 867–871. Link
Future Directions
Mechanism of Action
Target of Action
The compound, also known as Ohtuvayre (ensifentrine), primarily targets the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction in cells .
Mode of Action
Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it increases the intracellular concentrations of cyclic nucleotides, leading to bronchodilation and non-steroidal anti-inflammatory effects . This dual action makes it a unique therapeutic agent for conditions like chronic obstructive pulmonary disease (COPD) .
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased cyclic nucleotide levels can relax smooth muscle cells in the airways, resulting in bronchodilation . Additionally, the inhibition of PDE4 can reduce the release of inflammatory mediators from immune cells, providing an anti-inflammatory effect .
Pharmacokinetics
It is known that the compound is delivered directly to the lungs through a standard jet nebulizer
Result of Action
The combined bronchodilator and anti-inflammatory effects of Ohtuvayre can help alleviate the symptoms of COPD . By relaxing the airway muscles and reducing inflammation, the compound can improve airflow and reduce the frequency and severity of COPD exacerbations .
Action Environment
The action of Ohtuvayre may be influenced by various environmental factors For instance, the presence of other medications, the patient’s health status, and lifestyle factors could potentially affect the compound’s efficacy and stability.
properties
IUPAC Name |
methyl 2-[2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O5S2/c1-18-9-14-23-24(16-18)36-27(29(23)17-25(31)35-2)28-26(32)20-10-12-21(13-11-20)37(33,34)30-15-5-7-19-6-3-4-8-22(19)30/h3-4,6,8-14,16H,5,7,15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVDXXMVRAZQRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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